3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thienopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H24N2O4S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O4S/c1-14-7-6-8-17(11-14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-10-9-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3 |
InChI Key |
MXIIJXUGBVWPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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